molecular formula C15H12N2O4 B2410607 14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one CAS No. 866020-36-2

14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one

Cat. No.: B2410607
CAS No.: 866020-36-2
M. Wt: 284.271
InChI Key: YEGSPVARVMRMAU-UHFFFAOYSA-N
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Description

14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one is a complex organic compound that belongs to the benzoxazole derivatives family. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Properties

IUPAC Name

2-methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-9-5-6-14-12(7-9)16-15(18)10-3-2-4-13(17(19)20)11(10)8-21-14/h2-7H,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGSPVARVMRMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC3=C(C=CC=C3[N+](=O)[O-])C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320041
Record name 2-methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866020-36-2
Record name 2-methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one typically involves multi-step organic reactions. The initial step often includes the formation of a benzoxazole core, followed by nitration and methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole core .

Scientific Research Applications

14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one is a complex nitro-containing heterocyclic compound that has garnered attention for its diverse biological activities. Nitro compounds are known for their broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Chemical Formula : C₁₄H₁₅N₃O₃
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : this compound

This unique structure contributes to its interaction with biological systems.

Antimicrobial Activity

Nitro compounds have been extensively studied for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to generate reactive intermediates that can damage bacterial DNA.

  • Mechanism of Action :
    • Nitro groups are reduced to form nitroso species which bind to DNA, causing cell death.
    • Compounds like metronidazole serve as examples where this mechanism is pivotal in treating infections caused by anaerobic bacteria and protozoa .
  • Case Studies :
    • In a study examining various nitro derivatives, compounds similar to 14-methyl-5-nitro exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported in the range of 15.6–62.5 μg/mL .

Anticancer Activity

Nitro-containing compounds have also shown potential in cancer therapy.

  • Mechanism :
    • The cytotoxic effects are often attributed to the generation of reactive oxygen species (ROS) upon reduction of the nitro group.
    • These ROS can induce apoptosis in cancer cells .
  • Research Findings :
    • A derivative of the compound demonstrated significant inhibition of tumor growth in murine models through targeting specific signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Properties

The anti-inflammatory effects of nitro compounds are attributed to their ability to modulate inflammatory pathways.

  • Mechanism :
    • Nitro derivatives can inhibit the NF-kB pathway, a key regulator of inflammation .
    • The presence of the nitro group enhances interactions with heme-containing enzymes involved in inflammatory responses.
  • Experimental Evidence :
    • Studies have shown that similar nitro compounds significantly reduce cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases.

Summary of Biological Activities

Activity TypeMechanismNotable Findings
AntimicrobialDNA binding via nitroso intermediatesSignificant activity against Staphylococcus aureus
AnticancerROS generation leading to apoptosisInhibition of tumor growth in animal models
Anti-inflammatoryNF-kB pathway modulationReduced cytokine production in vitro

Q & A

Q. Methodological Answer :

  • Route Design : Use retrosynthetic analysis to identify critical intermediates (e.g., nitro-substituted precursors) and optimize reaction sequences .
  • Catalysis : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity in heterocycle formation .
  • Purification : Combine column chromatography (silica gel, gradient elution with chloroform/methanol) and recrystallization (hexane/ethyl acetate) to isolate the product .
  • Monitoring : Use TLC and LC-MS to track reaction progress and detect side products early .

Basic: How to analyze stereochemical and conformational isomerism in this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : Utilize NOESY/ROESY to detect spatial proximity of protons and infer ring junction stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration and confirm chair/boat conformations in fused rings .
  • Computational Modeling : Compare DFT-optimized structures (e.g., Gaussian) with experimental data to validate isomer stability .

Advanced: What experimental approaches elucidate the compound’s reactivity under varying conditions?

Q. Methodological Answer :

  • Kinetic Studies : Monitor nitro group reduction (e.g., with H₂/Pd-C) or lactam ring opening via UV-Vis or in situ FTIR .
  • pH-Dependent Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) and analyze products via HPLC-MS .
  • Radical Reactivity : Use EPR spectroscopy to detect transient intermediates during photolytic or thermal decomposition .

Basic: How to design biological activity assays for this compound?

Q. Methodological Answer :

  • Target Identification : Perform molecular docking (AutoDock Vina) against enzymes with similar tricyclic substrates (e.g., kinases, cytochrome P450) .
  • In Vitro Testing : Use cell viability assays (MTT) on cancer lines or microbial cultures to assess cytotoxicity/antimicrobial effects .
  • Dose-Response Analysis : Calculate IC₅₀ values with nonlinear regression models (GraphPad Prism) .

Advanced: How to resolve contradictions in spectral or crystallographic data across studies?

Q. Methodological Answer :

  • Systematic Validation : Replicate experiments under identical conditions (solvent, temperature) to isolate variables .
  • Data Reconciliation : Use multivariate analysis (PCA) to identify outliers in crystallographic parameters (e.g., bond lengths, angles) .
  • Peer Review : Cross-check with independent labs or databases (NIST WebBook) to confirm reproducibility .

Advanced: How to model the compound’s electronic properties and intermolecular interactions computationally?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation behavior .
  • Docking Studies : Map electrostatic potential surfaces to predict binding affinity for protein targets .

Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .
  • Recrystallization : Screen solvents (e.g., ethanol, acetone) to maximize crystal purity and minimize co-precipitation .
  • Centrifugation : Remove insoluble byproducts via sequential washing with polar/nonpolar solvents .

Advanced: How to investigate the compound’s mechanism of action in catalytic or biological systems?

Q. Methodological Answer :

  • Isotopic Labeling : Synthesize ¹⁵N/¹³C analogs to track metabolic pathways via NMR or mass spectrometry .
  • Intermediate Trapping : Use quenching agents (e.g., TEMPO) to stabilize reactive intermediates for characterization .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to infer rate-limiting steps .

Basic: How to validate the compound’s stability under storage conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose samples to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks .
  • Analytical Monitoring : Use UPLC-PDA to detect degradation products and calculate half-life .
  • Packaging Optimization : Assess stability in amber glass vs. polymer containers to mitigate photolytic decomposition .

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